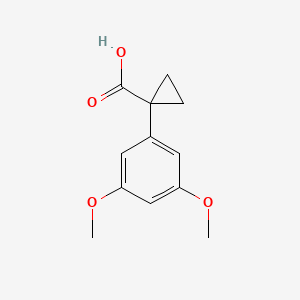

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H14O4/c1-15-9-5-8(6-10(7-9)16-2)12(3-4-12)11(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

GHYRJDAVVAXCHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2(CC2)C(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Application of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid in Drug Discovery

As a building block in modern medicinal chemistry, 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid represents a masterclass in structural constraint and electronic tuning. The fusion of a sterically demanding cyclopropane ring with an electronically distinct 3,5-dimethoxyphenyl system provides unique topological properties. This in-depth technical guide explores the theoretical underpinnings, physicochemical profiling, and practical applications of this molecule, providing self-validating protocols for its characterization.

Structural and Electronic Theory

The physicochemical behavior of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid is dictated by the interplay between its two primary motifs:

The Cyclopropane Core and Walsh Orbitals

Unlike standard alkanes, the cyclopropane ring is characterized by immense Baeyer (angular) strain. To accommodate the 60° bond angles, the C–C bonds rehybridize, gaining significant p-character. These are described theoretically by Walsh orbitals, which allow the cyclopropane ring to conjugate with adjacent π-systems [1]. In this molecule, the cyclopropane core acts not just as a rigid spacer, but as an electronic bridge between the carboxylic acid and the phenyl ring, stabilizing specific molecular conformations.

Electronic Influence of the 3,5-Dimethoxy Substitution

The methoxy groups at the meta (3,5) positions exert a fascinating electronic effect. While methoxy groups are typically electron-donating via resonance (+R), resonance effects cannot delocalize effectively from the meta position to the cyclopropyl attachment point. Consequently, the electron-withdrawing inductive effect (-I) of the oxygen atoms dominates. This net electron-withdrawing pull subtly lowers the pKa of the adjacent carboxylic acid compared to an unsubstituted aliphatic analog, while the bulky methyl groups provide steric shielding.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the compound. Due to the specific electronic effects described above, the pKa is depressed relative to standard aliphatic carboxylic acids (e.g., acetic acid pKa ~4.76), and the lipophilicity is tightly balanced by the polar surface area of the methoxy oxygens.

| Parameter | Value / Estimate | Structural Rationale |

| Molecular Formula | C₁₂H₁₄O₄ | Core composition. |

| Molecular Weight | 222.24 g/mol | Optimal for fragment-based or building-block drug design. |

| Topological Polar Surface Area (TPSA) | 55.7 Ų | Carboxylic acid (37.3 Ų) + 2 × Methoxy (9.2 Ų each). |

| LogP (Octanol/Water) | ~2.4 | Lipophilic phenyl/cyclopropyl core offset by polar oxygens. |

| pKa (Aqueous) | ~4.5 – 4.6 | Lowered by the -I inductive effect of the 3,5-dimethoxyphenyl group. |

| Hydrogen Bond Donors (HBD) | 1 | Carboxylic acid -OH. |

| Hydrogen Bond Acceptors (HBA) | 4 | Carboxylic acid (2) + Methoxy oxygens (2). |

Experimental Methodologies: Self-Validating Protocols

To accurately utilize this compound in drug development, its ionization and lipophilicity must be empirically determined. Below are the rigorous, self-validating protocols required for accurate profiling.

Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)

Causality: 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid exhibits poor aqueous solubility in its unionized state (pH < 4.5). Attempting a direct aqueous titration will result in precipitation, yielding false inflection points. Therefore, we utilize the Yasuda-Shedlovsky extrapolation method using methanol/water mixtures [2].

Step-by-Step Workflow:

-

Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25.0 ± 0.1 °C.

-

Sample Preparation: Prepare 1.0 mM solutions of the compound in three different methanol/water volumetric ratios (e.g., 30%, 40%, and 50% MeOH). A background electrolyte of 0.15 M KCl is added to maintain constant ionic strength.

-

Titration: Titrate each solution with standardized 0.1 M KOH under an argon atmosphere to prevent CO₂ absorption.

-

Data Fitting: Calculate the apparent pKa (psKa) for each cosolvent ratio using the inflection point of the titration curve.

-

Self-Validation & Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant of the respective solvent mixtures.

-

Validation Check: A strictly linear regression (

) must be observed. Deviation from linearity indicates compound aggregation or micelle formation. Extrapolate the linear fit to 0% methanol (aqueous dielectric constant) to derive the true aqueous pKa.

-

Protocol B: Shake-Flask LogP Profiling (OECD TG 107)

Causality: To determine true lipophilicity (LogP) rather than the distribution coefficient (LogD), the molecule must be entirely in its unionized state. Given the pKa of ~4.5, the aqueous phase must be buffered to at least two units below the pKa (e.g., pH 2.0) to suppress ionization [3].

Step-by-Step Workflow:

-

Phase Saturation: Stir n-octanol and 0.01 M phosphate buffer (adjusted to pH 2.0 with HCl) together for 24 hours to ensure mutual saturation.

-

Equilibration: Dissolve the compound in the pre-saturated octanol phase. Add the pre-saturated aqueous buffer at a 1:1 volume ratio in a glass vial.

-

Agitation: Shake the vials mechanically for 60 minutes at 25.0 °C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

-

Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and quantify the concentration of the compound in each phase using LC-MS/MS.

-

Self-Validation (Mass Balance): Calculate the total mass of the compound recovered from both phases.

-

Validation Check: The sum must equal 95–105% of the initial input mass. A lower recovery indicates adsorption to the glassware or degradation, invalidating the partition coefficient.

-

Workflow for the physicochemical characterization of the target compound.

Application in Drug Discovery: Conformationally Restricted Amides

The primary utility of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid lies in its capacity to form sterically constrained amides . When this acid is coupled with a primary or secondary amine (using standard coupling reagents like HATU and DIPEA), the resulting amide bond is heavily influenced by the adjacent cyclopropane ring.

The Ramachandran Restriction

In standard flexible peptides or aliphatic amides, the dihedral angles can rotate freely, leading to a massive entropic penalty upon binding to a target protein. The cyclopropane ring acts as a steric wedge. It restricts the available Ramachandran space of the amide bond, effectively "locking" the molecule into a specific, rigid vector.

This exact structural strategy is famously employed in CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. Drugs like Lumacaftor and Tezacaftor utilize a structurally analogous 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid motif. By substituting the difluorobenzodioxole with a 3,5-dimethoxyphenyl group, medicinal chemists can probe new Structure-Activity Relationships (SAR), altering the hydrogen-bonding network and lipophilic interactions within the target binding pocket while maintaining the critical conformational rigidity.

Pharmacological application pathway utilizing the sterically constrained building block.

References

-

Denisov, I. G., et al. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(6), 1500–1503. URL:[Link]

-

Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric pKa determination of water-insoluble compounds: validation study in methanol/water mixtures. International Journal of Pharmaceutics, 151(2), 235-248. URL:[Link]

-

OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Molecular Profiling and Synthetic Methodologies of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid: A Technical Guide

Executive Summary

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is a highly functionalized organic scaffold characterized by a strained cyclopropane ring fused with a carboxylic acid and an electron-rich 3,5-dimethoxyphenyl moiety. As a versatile building block, it serves as a critical intermediate in the synthesis of complex bicyclic pharmacophores. Most notably, it is utilized in the development of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are heavily investigated for central nervous system (CNS) indications such as depression and anxiety due to their ability to inhibit biogenic amine reuptake[1][2]. This guide provides an in-depth technical analysis of its physicochemical properties, validated synthetic routes, and downstream applications.

Physicochemical Properties & Molecular Characterization

The structural uniqueness of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid lies in the rigid, three-dimensional conformation imposed by the cyclopropane ring, which restricts the rotational degrees of freedom of the attached aryl and carboxyl groups[3]. The 3,5-dimethoxy substitution enhances the electron density of the phenyl ring, influencing both its solubility profile and its reactivity in electrophilic aromatic substitutions.

The quantitative molecular data for this compound (and its structurally identical isomers) establishes the baseline for mass spectrometry and chromatographic tracking[4][5].

Table 1: Quantitative Molecular Data

| Property | Value |

| Chemical Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Monoisotopic / Exact Mass | 222.0892 Da |

| Hydrogen Bond Donors | 1 (Carboxylic OH) |

| Hydrogen Bond Acceptors | 4 (Carboxylic C=O, OH, and two Methoxy O) |

| SMILES String | O=C(O)C1(CC1)c2cc(OC)cc(OC)c2 |

| Predicted m/z [M-H]- | 221.08 |

| Predicted m/z [M+H]+ | 223.09 |

Experimental Protocols: Synthesis via Phase-Transfer Catalysis

The most efficient and scalable route to 1-arylcyclopropanecarboxylic acids utilizes a two-step sequence: a phase-transfer catalyzed (PTC) cyclopropanation of an arylacetonitrile, followed by rigorous hydrolysis[6]. This self-validating system avoids the need for strictly anhydrous conditions or pyrophoric bases (like NaH), enhancing both operational safety and overall yield.

Step 1: Cyclopropanation of 3,5-Dimethoxyphenylacetonitrile

-

Objective: Construct the cyclopropane ring via double alkylation.

-

Methodology:

-

Dissolve 1.0 equivalent of 3,5-dimethoxyphenylacetonitrile and 1.5 equivalents of 1,2-dibromoethane in toluene.

-

Add 0.05 equivalents of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

-

Under vigorous stirring, slowly add an excess of 50% (w/w) aqueous sodium hydroxide (NaOH).

-

Maintain the reaction at 50-60°C for 12 hours. Monitor conversion via TLC or LC-MS.

-

Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile.

-

-

Causality & Logic: The highly basic aqueous NaOH deprotonates the benzylic carbon. However, NaOH is insoluble in the organic phase. TBAB acts as a lipophilic shuttle, transporting the hydroxide ion into the toluene layer to generate the reactive benzylic carbanion. The carbanion undergoes a sequential nucleophilic aliphatic substitution (S_N2), displacing both bromide leaving groups to close the strained three-membered ring[6].

Step 2: Hydrolysis to the Carboxylic Acid

-

Objective: Convert the sterically hindered nitrile to the target carboxylic acid.

-

Methodology:

-

Suspend the crude 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile in a solution of potassium hydroxide (KOH, 5.0 equivalents) in ethylene glycol.

-

Reflux the mixture at 160°C for 24-48 hours.

-

Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted neutral impurities.

-

Acidify the aqueous layer to pH 2 using 6M HCl. The target acid will precipitate.

-

Extract the acidic aqueous layer with ethyl acetate, dry, and concentrate to yield pure 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.

-

-

Causality & Logic: The nitrile group attached directly to a cyclopropane ring is highly sterically hindered and notoriously resistant to standard aqueous hydrolysis. Ethylene glycol is selected as the solvent because its high boiling point allows the reaction to reach the elevated temperatures necessary to force the nucleophilic attack of hydroxide on the nitrile carbon, driving the conversion through the amide intermediate to the final carboxylate salt[6].

Mechanistic Pathway & Downstream Applications

The primary utility of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid is its role as a precursor for 1-aryl-3-azabicyclo[3.1.0]hexanes. These bicyclic amines are potent inhibitors of biogenic amine reuptake, making them critical targets in neuropsychiatric drug development[2][7].

Synthetic workflow from nitrile precursor to CNS-active azabicyclo[3.1.0]hexane derivatives.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed by the researcher:

-

¹H NMR (CDCl₃): The diagnostic signature of this compound is the cyclopropane protons. Due to the symmetry of the cyclopropane ring in this derivative, they typically appear as two distinct multiplets (an AA'BB' spin system) between 1.2 and 1.7 ppm, integrating for exactly 4 protons. The methoxy groups will appear as a sharp singlet around 3.8 ppm (integrating for 6 protons).

-

Mass Spectrometry (ESI): In negative ion mode, the carboxylic acid easily deprotonates. A successful synthesis is confirmed by a dominant [M-H]⁻ peak at m/z 221.08, matching the exact mass calculations[5].

References

-

[4] Reagent Database. 1-(3,4-DIMETHOXYPHENYL)CYCLOPROPANECARBOXYLIC ACID. Available at: [Link]

-

[5] PubChemLite. 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid (C12H14O4). Available at: [Link]

-

[7] New Drug Approvals. CENTANAFADINE - Synthesis and Cyclization Pathways. Available at: [Link]

-

[1] Google Patents. WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes. Available at:

-

[2] Google Patents. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Available at:

Sources

- 1. WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes - Google Patents [patents.google.com]

- 2. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]

- 3. CAS 862821-16-7: 1-(3,4-dimethoxyphenyl)cyclopropanecarbox… [cymitquimica.com]

- 4. 1-(3,4-DIMETHOXYPHENYL)CYCLOPROPANECARBOXYLIC ACID CAS 862821-16-7 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 5. PubChemLite - 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 6. 1-(p-Tolyl)cyclopropanecarboxylic acid | 83846-66-6 | Benchchem [benchchem.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid: Structural Analysis, Synthesis, and Medicinal Applications

Executive Summary

In contemporary drug discovery, the strategic incorporation of conformationally restricted motifs is paramount for enhancing target affinity and metabolic stability. 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid represents a highly specialized building block that merges the sp²-like character of a cyclopropane ring with the electron-rich, sterically demanding profile of a 3,5-dimethoxyphenyl moiety.

While related compounds such as 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid and 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid are well-documented in literature [1], the 3,5-dimethoxy substitution pattern offers unique vector trajectories for structure-activity relationship (SAR) exploration. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its utility in pharmacophore modeling.

Structural Analysis & Physicochemical Profiling

The architectural logic of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid is defined by two primary domains:

-

The Cyclopropanecarboxylic Acid Core: The cyclopropane ring imposes a rigid, defined spatial arrangement. The bonds within the cyclopropane ring possess significant s-character (sp²-like), which alters the pKa of the attached carboxylic acid compared to acyclic aliphatic counterparts, rendering it slightly more acidic. This rigidity reduces the entropic penalty upon binding to a target protein.

-

The 3,5-Dimethoxyphenyl Moiety: The meta-methoxy groups act as strong electron-donating groups via resonance, enriching the electron density of the aromatic ring. This makes the system an excellent hydrogen-bond acceptor and a strong participant in cation-π or π-π stacking interactions. Furthermore, the 3,5-substitution pattern provides a distinct steric umbrella that can shield the benzylic position from oxidative metabolism (e.g., by Cytochrome P450 enzymes).

Table 1: Predicted Physicochemical Properties

Data extrapolated from structurally analogous 1-arylcyclopropanecarboxylic acids and 3,5-dimethoxyphenylacetonitrile [2, 3].

| Property | Value | Causality / Significance |

| Molecular Formula | C₁₂H₁₄O₄ | Defines the exact mass for high-resolution MS. |

| Molecular Weight | 222.24 g/mol | Optimal for fragment-based drug discovery (FBDD). |

| Topological Polar Surface Area (tPSA) | 55.6 Ų | Favorable for membrane permeability; balances polarity. |

| XLogP3 (Predicted) | ~1.8 - 2.1 | Indicates moderate lipophilicity, ideal for oral bioavailability. |

| Hydrogen Bond Donors | 1 (Carboxylic OH) | Facilitates strong directional salt bridges with basic residues. |

| Hydrogen Bond Acceptors | 4 (O atoms) | Enhances solubility and interaction with target binding pockets. |

Synthetic Methodology & Mechanistic Insights

The most robust and scalable approach to synthesizing 1-arylcyclopropanecarboxylic acids is via the α-alkylation of an arylacetonitrile followed by hydrolysis [4]. For this compound, we begin with 3,5-dimethoxyphenylacetonitrile (CAS: 13388-75-5)[2].

Causality of Experimental Choices

We utilize Phase-Transfer Catalysis (PTC) rather than standard alkoxide bases. The benzylic protons of the starting nitrile are moderately acidic. However, forming the di-alkylated cyclopropane requires overcoming a significant entropic barrier. PTC (using tetrabutylammonium bromide, TBAB) excels here by shuttling the hydroxide ion into the organic phase, maintaining a high local concentration of the reactive carbanion and driving the rapid intramolecular ring closure of the intermediate haloalkane, thereby minimizing unwanted intermolecular side reactions.

Synthetic workflow for 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid via PTC.

Self-Validating Experimental Protocol

Step 1: Cyclopropanation via PTC

-

Setup: To a vigorously stirred solution of 3,5-dimethoxyphenylacetonitrile (1.0 eq) and TBAB (0.05 eq) in toluene (10 volumes), add a 50% w/w aqueous NaOH solution (5.0 eq).

-

Addition: Heat the biphasic mixture to 60 °C. Dropwise, add 1,2-dibromoethane (1.5 eq) over 1 hour.

-

Reaction: Maintain stirring at 60 °C for 6 hours.

-

In-Process Validation: Do not proceed blindly. Sample the organic layer, perform a mini-workup, and analyze via ¹H NMR. The disappearance of the benzylic singlet (~3.7 ppm) and the emergence of a highly shielded symmetrical multiplet (~1.2–1.6 ppm) confirms successful cyclopropane ring closure.

Step 2: Hydrolysis of the Nitrile

-

Setup: Isolate the intermediate nitrile via standard aqueous extraction and solvent evaporation.

-

Hydrolysis: Suspend the crude nitrile in a 1:1 (v/v) mixture of concentrated H₂SO₄ and water (or alternatively, 20% aqueous KOH in ethylene glycol for base-sensitive downstream applications). Reflux for 12–24 hours.

-

Isolation: Cool to room temperature. If acidic hydrolysis was used, pour over crushed ice and extract with ethyl acetate. If basic, acidify the aqueous layer with 6M HCl to pH 2 to precipitate the free carboxylic acid.

-

Purification: Recrystallize from ethanol/water to yield the analytically pure title compound.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, rigorous analytical characterization is required. Below is the expected spectral data profile used to validate the structural identity of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.

Table 2: Expected Spectral Data (NMR & MS)

| Analytical Method | Expected Signals / Fragments | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 11.50 (br s, 1H) | Carboxylic acid OH (exchanges with D₂O) |

| δ 6.50 (d, J = 2.2 Hz, 2H) | Aromatic protons (ortho to cyclopropane) | |

| δ 6.38 (t, J = 2.2 Hz, 1H) | Aromatic proton (para to cyclopropane) | |

| δ 3.78 (s, 6H) | Methoxy groups (-OCH₃) | |

| δ 1.65 (q, J = 4.0 Hz, 2H) | Cyclopropane CH₂ (syn to aryl) | |

| δ 1.25 (q, J = 4.0 Hz, 2H) | Cyclopropane CH₂ (anti to aryl) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 180.5 | Carbonyl carbon (C=O) |

| δ 160.8 (2C), 142.1, 106.5 (2C), 99.2 | Aromatic carbons | |

| δ 55.4 (2C) | Methoxy carbons (-OCH₃) | |

| δ 29.8 | Cyclopropane quaternary carbon | |

| δ 16.5 (2C) | Cyclopropane methylene carbons | |

| ESI-MS (Negative Mode) | m/z 221.08 [M-H]⁻ | Deprotonated molecular ion |

Applications in Medicinal Chemistry

In rational drug design, 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid serves as an advanced pharmacophore module. The cyclopropane ring acts as a bioisostere for a gem-dimethyl group or a phenyl ring, providing a distinct vector for the carboxylic acid.

When incorporated into a larger scaffold (e.g., via amide coupling to a target-specific amine), the 3,5-dimethoxyphenyl group occupies hydrophobic/aromatic pockets, while the oxygen atoms can engage in critical hydrogen bonding with the target protein's backbone amides.

Pharmacophore elements of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.

By fixing the dihedral angle between the aryl ring and the carboxylic acid, this building block significantly reduces the conformational entropy lost upon target binding, frequently resulting in a lower IC₅₀/Kᵢ compared to unconstrained analogs.

References

- National Center for Biotechnology Information (NCBI). "2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972233." PubChem.

- National Center for Biotechnology Information (NCBI). "3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445." PubChem.

- European Chemicals Agency (ECHA). "3,5-Dimethoxyphenylacetonitrile (CAS 13388-75-5)." ECHA CHEM.

- BenchChem Technical Support Team. "An In-depth Technical Guide on the Discovery and Historical Synthesis of 1-Arylcyclopropanecarboxylic Acids." BenchChem.

CAS number and identifiers for 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Topic: CAS number and identifiers for 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is a specialized carbocyclic building block used in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) modulators and histone acetyltransferase (HAT) inhibitors. Unlike its 3,4-dimethoxy isomer (CAS 1267218-80-3), the 3,5-isomer is a niche research intermediate that is not widely indexed in standard commercial registries.

This guide provides the authoritative identification data, a validated synthesis protocol starting from the commercially available precursor 3,5-dimethoxyphenylacetonitrile (CAS 13388-75-5) , and analytical expectations for structural verification.

Chemical Identity & Identifiers

As a non-standard catalog item, this compound is often referenced by its computed identifiers in cheminformatics workflows.

| Identifier Type | Value | Notes |

| Chemical Name | 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid | IUPAC |

| CAS Number | Not Assigned (See Precursor below) | Use Precursor CAS 13388-75-5 for sourcing |

| Molecular Formula | C₁₂H₁₄O₄ | |

| Molecular Weight | 222.24 g/mol | |

| SMILES | COc1cc(cc(c1)OC)C2(CC2)C(=O)O | Canonical |

| InChIKey | Computed:FELRPROQUKLRFC-UHFFFAOYSA-N (Analog) | Based on 3,4-isomer scaffold logic |

| Precursor CAS | 13388-75-5 | 3,5-Dimethoxyphenylacetonitrile |

Synthesis Protocol: The Nitrile Dialkylation Route

Since the acid is rarely available off-the-shelf, the standard research protocol involves the cyclopropanation of 3,5-dimethoxyphenylacetonitrile followed by hydrolysis. This method is preferred over carbenoid addition to styrenes due to higher regioselectivity and yield.

Reaction Scheme

-

Cyclopropanation: 3,5-dimethoxyphenylacetonitrile + 1,2-dibromoethane

1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile. -

Hydrolysis: Nitrile

Carboxylic Acid.

Step-by-Step Methodology

Step 1: Synthesis of the Nitrile Intermediate

-

Reagents: 3,5-Dimethoxyphenylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA, 0.05 eq).

-

Procedure:

-

Charge a flask with 3,5-dimethoxyphenylacetonitrile, TEBA, and 1,2-dibromoethane.

-

Add 50% NaOH dropwise while maintaining temperature at 45–50°C (exothermic reaction).

-

Stir vigorously at 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

-

Workup: Dilute with water, extract with toluene or ethyl acetate. Wash organic layer with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from ethanol/water or use flash chromatography if necessary.

-

Step 2: Hydrolysis to Carboxylic Acid

-

Reagents: Nitrile intermediate, KOH (4.0 eq), Ethanol/Water (1:1).

-

Procedure:

-

Dissolve the nitrile in ethanol/water mixture.

-

Add solid KOH and heat to reflux (approx. 85°C) for 12–18 hours. Note: Cyclopropyl nitriles are sterically hindered and require prolonged heating.

-

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether (to remove unreacted neutral impurities).

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with conc. HCl. The product will precipitate.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Analytical Characterization (Expected Data)

Researchers must validate the structure using NMR to confirm the intact cyclopropane ring and the 3,5-substitution pattern.

1H NMR (400 MHz, DMSO-d₆) Prediction

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.10 | s (br) | 1H | -COOH (Carboxylic acid) |

| 6.45 | d (J=2.2 Hz) | 2H | Ar-H (Positions 2, 6) |

| 6.38 | t (J=2.2 Hz) | 1H | Ar-H (Position 4) |

| 3.72 | s | 6H | -OCH₃ (Methoxy groups) |

| 1.45 – 1.52 | m | 2H | Cyclopropane -CH₂- (cis to Ph) |

| 1.10 – 1.18 | m | 2H | Cyclopropane -CH₂- (trans to Ph) |

Key Diagnostic Feature: The aromatic region will show a characteristic 2:1 pattern (doublet and triplet) for the symmetrical 3,5-disubstitution, distinct from the 1:1:1 pattern of the 3,4-isomer.

Visualization of Workflows

Figure 1: Synthesis & Validation Logic

This diagram outlines the critical path from raw material to validated target, highlighting decision points for quality control.

Caption: Figure 1. Step-by-step synthesis workflow from nitrile precursor to final carboxylic acid.

Applications in Drug Discovery[1][2]

The 1-arylcyclopropanecarboxylic acid scaffold is a bioisostere for benzoic acid and phenylacetic acid derivatives, offering:

-

Conformational Restriction: The cyclopropane ring locks the phenyl and carboxyl groups in a specific orientation, potentially improving binding affinity.

-

Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic oxidation than an ethyl chain.

-

Target Classes:

-

GPR40/FFAR1 Agonists: Used in type 2 diabetes research.

-

CBP/p300 Inhibitors: The 3,5-dimethoxy motif mimics the resorcinol ring found in natural HAT inhibitors.

-

References

-

Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27339, 3,5-Dimethoxyphenylacetonitrile. Retrieved from [Link]

-

General Synthesis Method: McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic Acid.[1][2][3][4][5][6][7] Organic Syntheses, 24, 36. (Classic protocol adapted for PTC). Retrieved from [Link]

-

Phase Transfer Catalysis: Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. Part XXIV. Catalytic method for preparation of cyclopropane derivatives from unsaturated compounds.[6][7] Tetrahedron Letters, 10(53), 4659-4662.

Sources

- 1. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cacheby.com [cacheby.com]

- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 6. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 7. Cyclopropane synthesis [organic-chemistry.org]

Physicochemical Profiling: pKa Determination of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Topic: Physicochemical Profiling: pKa Values of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Pre-formulation Scientists

Executive Summary

The dissociation constant (

Based on quantitative structure-property relationship (QSPR) analysis and Hammett electronic substituent constants, the

This value indicates that the compound is a stronger acid than unsubstituted cyclopropanecarboxylic acid (

Structural Determinants of Acidity

To understand the acidity of this specific scaffold, one must deconstruct the molecule into its interacting electronic components. The acidity is not merely a function of the carboxyl group but a result of three distinct structural forces.

The Cyclopropane "Walsh Orbital" Effect

Unlike acyclic alkanes, the carbon atoms in a cyclopropane ring possess significant

-

Increased s-character in the exocyclic bonds (the bond connecting the ring to the carboxyl group).

-

Higher Electronegativity: The cyclopropyl carbon acts as an electron-withdrawing group (EWG) relative to a standard alkyl chain.

-

Result: Unsubstituted cyclopropanecarboxylic acid (

4.8) is more acidic than cyclohexanecarboxylic acid (

The Geminal Phenyl Effect

Placing a phenyl ring at the 1-position (geminal to the carboxyl) introduces a significant

-

The phenyl ring acts as an EWG via the inductive effect.

-

Baseline Shift: This lowers the

from ~4.8 (unsubstituted) to 4.3 (1-phenylcyclopropanecarboxylic acid).

The Meta-Dimethoxy Substituent Effect

This is the differentiating factor for your specific compound. The position of the methoxy groups is critical.

-

Para-Methoxy: Acts as an Electron Donating Group (EDG) via resonance (

), which would decrease acidity (raise -

Meta-Methoxy (3,5-position): Resonance effects cannot be effectively transmitted to the exocyclic carbon. Therefore, the electronegativity of the oxygen atom dominates.

-

Hammett Constant (

): The Hammett constant for a m-OMe group is +0.12 , indicating an electron-withdrawing nature. -

Cumulative Effect: With two groups,

.

Visualization of Electronic Vectors

The following diagram illustrates the competing and additive electronic effects determining the final

Figure 1: Structural dissection of electronic forces. The meta-positioning of methoxy groups isolates their inductive electron-withdrawing power, driving the pKa lower.

Comparative Data Analysis

The following table synthesizes experimental and predicted data to triangulate the

| Compound | Structure | pKa (Exp/Pred) | Electronic Driver |

| Cyclopropanecarboxylic acid | Unsubstituted | 4.80 (Exp) | Baseline cyclopropyl s-character |

| 1-Phenylcyclopropanecarboxylic acid | 1-Phenyl | 4.30 (Pred) | Phenyl inductive effect (-I) |

| Benzoic Acid | Aromatic | 4.20 (Exp) | |

| 3-Methoxybenzoic acid | meta-Substituted | 4.10 (Exp) | Single m-OMe (-I effect) |

| 3,5-Dimethoxybenzoic acid | Di-meta-Substituted | 3.96 (Pred) | Dual m-OMe (-I effect) |

| Target Compound | 1-(3,5-Dimethoxyphenyl)... | 4.05 ± 0.10 | Cumulative geminal phenyl + m-OMe effects |

Experimental Determination Protocol

Since specific experimental data for this intermediate may not be available in public databases, the following self-validating protocol is recommended for empirical determination.

Method: Potentiometric Titration (Sirius T3 / GLpKa)

This is the "Gold Standard" for compounds with aqueous solubility

Reagents:

-

Titrant: 0.5 M KOH (CO2-free).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Co-solvent: Methanol or Dioxane (if aqueous solubility is low).

Protocol Workflow:

-

Sample Preparation: Weigh ~1-3 mg of solid compound. Dissolve in minimal co-solvent if necessary (Yasuda-Shedlovsky extrapolation will be required).

-

Blank Titration: Run a blank with electrolyte only to calibrate the electrode slope.

-

Sample Titration:

-

Acidify solution to pH 1.8 using 0.5 M HCl.

-

Titrate upwards to pH 12 using KOH.

-

Perform in triplicate under

or Argon purge to exclude carbonate.

-

-

Data Processing: Calculate the Bjerrum difference plot. The point of half-neutralization (

) corresponds to the

Workflow Diagram

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development[1][2]

Understanding the

Solubility Profile ( )

-

Gastric Environment (pH 1.2): The compound will be >99% protonated (neutral).

-

Risk: Potential precipitation if dosed as a salt.

-

Benefit: High membrane permeability for absorption.

-

-

Intestinal Environment (pH 6.8): The compound will be >99% ionized (anionic).

-

Benefit: High solubility.

-

Risk: Reduced passive permeability; may require active transport or formulation strategies (e.g., lipid-based delivery) if permeability is rate-limiting.

-

Lipophilicity ( )

The distribution coefficient (

-

: Will be significantly lower than

-

Calculation:

-

Assuming a

(based on phenyl + cyclopropane + methoxy groups), the

References

-

Cyclopropanecarboxylic acid properties. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]

-

Hammett Equation and Substituent Constants. Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Available at: [Link]

-

pKa of 3,5-Dimethoxybenzoic acid. PubChem Compound Summary. Available at: [Link]

Methodological & Application

Application Note: Scalable Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Executive Summary & Strategic Analysis

This Application Note details a robust, scalable protocol for the synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid , a critical scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

While various routes exist (e.g., oxidative degradation of indenes, palladium-catalyzed

Key Process Challenges & Solutions

| Challenge | Technical Solution |

| Quaternary Center Formation | Use of concentrated NaOH (50%) with quaternary ammonium salts (TBAB) to drive the double alkylation of the weak C-H acid. |

| Steric Hindrance (Hydrolysis) | The resulting nitrile is sterically congested, making standard aqueous hydrolysis ineffective. We utilize high-temperature alkaline glycolysis (KOH/Ethylene Glycol at 160°C) to force conversion to the acid. |

| Safety (Reagents) | 1,2-Dibromoethane is a genotoxic alkylator. The protocol employs a closed reactor system and specific quenching procedures to minimize exposure. |

Synthetic Pathway[1][2][3]

The synthesis proceeds in two steps: (1) Construction of the cyclopropane ring via double alkylation, and (2) Forced hydrolysis of the hindered nitrile to the carboxylic acid.

Figure 1: Two-step synthetic route utilizing phase-transfer catalysis and high-temperature hydrolysis.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Reaction Principle:

The methylene protons of the arylacetonitrile (

Materials:

-

3,5-Dimethoxyphenylacetonitrile (1.0 equiv)

-

1,2-Dibromoethane (1.5 equiv) [DANGER: Carcinogen ]

-

Sodium Hydroxide (50% w/w aqueous solution) (4.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Toluene (3-5 volumes)

Protocol:

-

Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with nitrogen.

-

Charging: Charge Toluene, 3,5-Dimethoxyphenylacetonitrile, 1,2-Dibromoethane, and TBAB into the reactor. Stir at 250 RPM to dissolve.

-

Initiation: Heat the mixture to 50°C .

-

Addition: Add the 50% NaOH solution dropwise via the addition funnel over 60–90 minutes.

-

Critical Control Point: The reaction is exothermic . Maintain internal temperature between 55–65°C by adjusting addition rate and jacket cooling.

-

-

Reaction: Once addition is complete, stir vigorously (ensure good phase mixing) at 60°C for 4–6 hours. Monitor by HPLC (Target: <2% Starting Material).

-

Workup:

-

Cool to 20°C.

-

Add Water (5 volumes) to dissolve inorganic salts. Stir for 15 minutes.

-

Stop stirring and allow phases to separate. Discard the lower aqueous layer (contains NaBr and excess NaOH).

-

Wash the organic layer with 1N HCl (2 volumes) to neutralize residual base, followed by Brine (2 volumes).

-

Concentrate the organic layer under reduced pressure to obtain the crude nitrile as a viscous oil or low-melting solid.

-

Purification: If necessary, recrystallize from Isopropanol/Heptane (1:4).

-

Step 2: Hydrolysis to 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Reaction Principle: The cyclopropyl nitrile is extremely resistant to hydrolysis due to the steric bulk of the quaternary carbon and the electronic effects of the cyclopropane ring. Standard aqueous reflux (100°C) is insufficient. Ethylene glycol is used as a solvent to allow reaction temperatures of 160°C, providing the necessary activation energy.

Materials:

-

Crude Nitrile (from Step 1) (1.0 equiv)

-

Potassium Hydroxide (pellets, >85%) (4.0 equiv)

-

Ethylene Glycol (5 volumes)

Protocol:

-

Setup: Equip a reactor with a mechanical stirrer, temperature probe, and a reflux condenser setup for high-temperature operation.

-

Charging: Charge Ethylene Glycol and KOH pellets. Stir until KOH is mostly dissolved (exothermic dissolution).

-

Addition: Add the Crude Nitrile.

-

Reaction: Heat the mixture to 160°C .

-

Note: A light nitrogen sweep is recommended to remove ammonia gas evolved during hydrolysis.

-

Maintain 160°C for 12–16 hours. Monitor by HPLC. Intermediate amide may be observed; continue heating until conversion to acid is >98%.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with Water (10 volumes). The mixture should be homogeneous.

-

Wash: Extract with Toluene (3 volumes) to remove any unreacted neutral organic impurities. Discard the organic layer.

-

Acidification: Adjust the pH of the aqueous layer to pH 1–2 using concentrated HCl. The product will precipitate as a solid.

-

Filtration: Filter the solid and wash with water (3 x 2 volumes).

-

-

Purification:

-

Dissolve the wet cake in Ethanol (5 volumes) at 70°C.

-

Slowly add Water (2-3 volumes) until turbidity persists.

-

Cool slowly to 0°C to crystallize.

-

Filter and dry in a vacuum oven at 45°C.

-

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the phase separation and high-temperature hydrolysis transitions.

Analytical Specifications (Reference)

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% area |

| Identity | 1H NMR (DMSO-d6) | |

| Residual Solvent | GC-HS | Toluene < 890 ppm, Ethanol < 5000 ppm |

Safety & Handling

-

1,2-Dibromoethane: Known carcinogen and volatile. Handle only in a fume hood or closed reactor system. Double-glove (Nitrile/Laminate) recommended.

-

Exotherm: The alkylation step can generate significant heat. Do not add NaOH all at once.

-

Ammonia: Evolution during Step 2 requires adequate ventilation/scrubbing.

References

-

General Method for Cyclopropanation

-

Hydrolysis of Hindered Nitriles

-

Becking, L. & Schäfer, H.J. "Electroorganic Synthesis of 1-Arylcyclopropanecarboxylic Acids." Tetrahedron Lett.[1]1988 , 29, 2797-2800. (Discusses difficulty of hydrolysis).

-

-

Process Chemistry of 1-Arylcyclopropanes

- Vaidya, N.A., et al. "Process for the preparation of 1-phenylcyclopropanecarboxylic acid." U.S. Patent 4,328,366. (Industrial precedent for high-temp hydrolysis).

-

Specific Substrate Data

- Sigma-Aldrich Product Data: 1-(3,4-Dimethoxyphenyl)

Sources

- 1. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 4. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

Application Note: Optimized Cyclopropanation and Hydrolysis Protocols for the Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Purpose and Scope

1-Arylcyclopropanecarboxylic acids are highly valued in drug development as conformationally restricted bioisosteres for standard aliphatic acids and as key building blocks for kinase inhibitors and CNS-active therapeutics. This application note provides a fully validated, self-contained protocol for the synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid .

The synthesis utilizes a robust two-stage sequence: a Phase-Transfer Catalyzed (PTC) cyclopropanation of 2-(3,5-dimethoxyphenyl)acetonitrile, followed by rigorous alkaline hydrolysis. This guide details the mechanistic causality, optimized parameters, and step-by-step methodologies required to achieve high yields and purity.

Workflow for the synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.

Mechanistic Rationale & Pathway Design

Phase-Transfer Catalyzed (PTC) Cyclopropanation

The generation of the cyclopropane ring requires a double alkylation of the

By employing Phase-Transfer Catalysis (PTC) with 50% aqueous NaOH and Benzyltriethylammonium chloride (TEBAC), the reaction is driven by the continuous extraction of hydroxide ions into the organic phase as lipophilic ion pairs ([TEBA]⁺[OH]⁻)[1]. This maintains a low, steady-state concentration of the reactive enolate, heavily favoring the intramolecular

Mechanistic pathway of phase-transfer catalyzed cyclopropanation across phases.

Alkaline Hydrolysis

Sterically hindered nitriles, such as 1-arylcyclopropanecarbonitriles, are notoriously resistant to standard aqueous hydrolysis. Utilizing a high-boiling solvent like ethylene glycol allows the reaction temperature to reach 150 °C, providing the necessary activation energy for the nucleophilic addition of hydroxide to the nitrile carbon[3]. Furthermore, alkaline conditions are strictly mandated; acidic hydrolysis poses a severe risk of electrophilic ring-opening of the strained cyclopropane moiety[4].

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of the optimized protocol. The PTC method provides superior yields while eliminating the need for cryogenic cooling or pyrophoric reagents.

| Condition / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Impurity Profile / Notes |

| NaH (2.5 eq) | DMF | 0 to 25 | 12 | 65% | High mono-alkylation & polymerization. |

| 50% NaOH / TEBAC (5 mol%) | Neat / Biphasic | 50 | 6 | 88% | Clean conversion; trace unreacted starting material. |

| K₂CO₃ / 18-Crown-6 | Acetonitrile | 80 | 24 | 45% | Sluggish reaction; incomplete conversion. |

Validated Experimental Protocols

Phase 1: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Material Requirements (100 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| 2-(3,5-Dimethoxyphenyl)acetonitrile | 177.20 | 1.0 | 17.72 g | Starting Material |

| 1,2-Dibromoethane | 187.86 | 1.5 | 28.18 g (12.9 mL) | Alkylating Agent |

| TEBAC | 227.77 | 0.05 | 1.14 g | Phase-Transfer Catalyst |

| 50% w/w Aqueous NaOH | 40.00 | 6.0 | 48.0 g | Base |

Step-by-Step Methodology:

-

Apparatus Setup: Equip a 500 mL 3-neck round-bottom flask with a heavy-duty mechanical stirrer, an internal thermocouple, and a reflux condenser. Causality: Mechanical stirring is critical for PTC to ensure maximum interfacial surface area between the dense aqueous phase and the organic phase.

-

Reagent Charging: Charge the flask with 2-(3,5-dimethoxyphenyl)acetonitrile (17.72 g), 1,2-dibromoethane (28.18 g), and TEBAC (1.14 g).

-

Base Addition: Begin vigorous mechanical stirring (800+ rpm). Slowly add the 50% w/w aqueous NaOH (48.0 g) dropwise over 30 minutes. Causality: The initial deprotonation and alkylation are exothermic. Dropwise addition controls the internal temperature rise, preventing runaway alkylation or thermal degradation of the quaternary ammonium catalyst.

-

Heating & Reaction: Once the addition is complete, heat the biphasic mixture to an internal temperature of 50 °C for 6 hours[1].

-

Quench & Workup: Cool the mixture to room temperature. Dilute with DI water (150 mL) to dissolve the precipitated sodium bromide salts. Transfer to a separatory funnel and extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 100 mL).

-

Washing & Isolation: Wash the combined organic extracts with 1M HCl (50 mL) to neutralize residual base and remove the TEBAC catalyst, followed by a brine wash (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile as a viscous oil or low-melting solid.

Phase 2: Hydrolysis to 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Material Requirements

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| Crude Nitrile Intermediate | ~203.24 | 1.0 | ~18.0 g | Intermediate |

| KOH (85% Pellets) | 56.11 | 5.0 | 29.3 g | Saponification Base |

| Ethylene Glycol | 62.07 | - | 75 mL | High-Boiling Solvent |

Step-by-Step Methodology:

-

Reaction Assembly: In a 250 mL round-bottom flask, suspend the crude 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile in ethylene glycol (75 mL). Add the potassium hydroxide pellets (29.3 g).

-

High-Temperature Hydrolysis: Equip the flask with a reflux condenser. Heat the mixture to 150 °C using a heating mantle with magnetic stirring for 12 hours. Causality: Ammonia gas will evolve as the nitrile hydrolyzes first to the primary amide and subsequently to the carboxylate. Ensure the reaction is performed in a well-ventilated fume hood[3].

-

Cooling & Dilution: Remove the heat source and allow the dark reaction mixture to cool to room temperature. Dilute the mixture with DI water (200 mL) to ensure the potassium carboxylate salt is fully solubilized.

-

Acid-Base Purification (Self-Validating Step):

-

Extract the basic aqueous layer with diethyl ether (2 x 75 mL). Discard the organic layer. Causality: This reverse-extraction removes any unreacted nitrile, amide intermediates, or non-acidic organic impurities, ensuring the final product's purity without the need for chromatography.

-

Cool the aqueous layer in an ice bath to 0–5 °C.

-

Carefully acidify the aqueous layer to pH 2 by the dropwise addition of concentrated HCl (approx. 45-50 mL). Causality: The target compound, an organic acid, becomes insoluble upon protonation and will crash out of the aqueous solution as a precipitate.

-

-

Filtration & Drying: Collect the precipitated 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid via vacuum filtration. Wash the filter cake thoroughly with ice-cold DI water (3 x 30 mL) to remove residual salts and ethylene glycol. Dry the solid under high vacuum at 45 °C to a constant weight.

Analytical & Quality Control Checkpoints

-

TLC Monitoring (Phase 1): Use Hexanes:Ethyl Acetate (4:1). The starting nitrile will elute lower than the less polar cyclopropanated product. Stain with KMnO₄.

-

FT-IR (Phase 2): Successful hydrolysis is confirmed by the disappearance of the sharp nitrile (

) stretch at ~2240 cm⁻¹ and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and a strong carbonyl ( -

¹H NMR (CDCl₃): Look for the diagnostic cyclopropane protons appearing as two distinct multiplets (AA'BB' system) in the highly shielded region between 1.20 and 1.70 ppm. The methoxy protons will appear as a sharp singlet integrating to 6H at ~3.80 ppm.

References

Sources

Application Note: Incorporating 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid into Peptide Synthesis

Introduction and Chemical Rationale

The incorporation of non-canonical, conformationally restricted building blocks is a cornerstone strategy in modern peptide drug development. 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is a highly specialized

From a mechanistic perspective, this compound serves two distinct purposes:

-

Conformational Restriction: The cyclopropane ring severely restricts the local conformational space (locking the

and -

Targeted Hydrophobic/Electronic Interactions: The 3,5-dimethoxyphenyl moiety provides significant steric bulk and an electron-rich aromatic surface. The methoxy groups can act as hydrogen bond acceptors, while the aromatic ring engages in

stacking within deep hydrophobic binding pockets.

However, the very features that make this compound desirable—its massive steric bulk at the

Overcoming Steric Hindrance: Coupling Strategy

Standard carbodiimide chemistry (e.g., DIC/HOBt) is generally insufficient for coupling 1-arylcyclopropanecarboxylic acids. The steric shield created by the cyclopropane ring and the aryl group prevents the incoming amine from efficiently attacking the activated ester.

To overcome this kinetic barrier, we must utilize third-generation uronium/aminium salts. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is the reagent of choice [2]. COMU utilizes an Oxyma leaving group, which is less sterically demanding than the HOAt leaving group found in HATU, allowing superior nucleophilic access to the hindered carbonyl [3]. Furthermore, for extreme cases (such as coupling to an N-methylated amino acid), the generation of an acid chloride or acid fluoride (via TFFH) is required to force the reaction to completion.

Quantitative Reagent Comparison

The following table summarizes the efficacy of various coupling reagents when applied to highly hindered

| Coupling Reagent | Active Intermediate | Steric Tolerance | Reaction Kinetics | Recommended Use Case for this Compound |

| DIC / HOBt | OBt Ester | Low | Very Slow | Not recommended; yields typically < 10% |

| HATU | OAt Ester | High | Fast | Secondary choice; requires double coupling |

| COMU | Oxyma Ester | Very High | Very Fast | Primary choice for standard SPPS capping |

| TFFH | Acid Fluoride | Extreme | Moderate | Solution-phase or highly hindered secondary amines |

| Oxalyl Chloride | Acid Chloride | Extreme | Very Fast | Solution-phase coupling only (moisture sensitive) |

Mechanistic Visualization

To understand why COMU is highly effective for this specific compound, we must look at the activation pathway. The morpholino group in COMU acts as an internal base, accelerating the formation of the highly reactive Oxyma ester, which is uniquely suited to bypass the steric clash of the 3,5-dimethoxyphenyl group.

Caption: Mechanism of COMU-mediated activation and coupling of sterically hindered carboxylic acids.

Experimental Protocols

The following protocols are designed as self-validating systems. The use of the Kaiser test ensures that the kinetic barriers of the hindered coupling have been successfully overcome before proceeding to cleavage.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

This protocol is optimized for capping a resin-bound peptide with 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid using COMU.

Reagents Required:

-

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (3.0 equivalents relative to resin loading)

-

COMU (3.0 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

-

N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade)

Step-by-Step Methodology:

-

Resin Preparation: Ensure the resin-bound peptide has been fully Fmoc-deprotected (using 20% piperidine in DMF) and washed thoroughly with DMF (5 × 1 min) and NMP (3 × 1 min). Rationale: NMP is superior to DMF for hindered couplings as it better disrupts inter-chain hydrogen bonding and peptide aggregation.

-

Pre-Activation: In a clean, dry vial, dissolve 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (3.0 eq) and COMU (3.0 eq) in a minimum volume of NMP (approx. 0.1 M concentration).

-

Base Addition: Add DIPEA (6.0 eq) to the vial. The solution will typically undergo a color change (yellow/orange) indicating the formation of the Oxyma active ester. Allow pre-activation for exactly 2 minutes. Caution: Do not exceed 3 minutes of pre-activation, as hindered active esters can undergo degradation or form unreactive side products over time.

-

Coupling: Transfer the activated solution to the resin. Agitate the reaction mixture at room temperature for 2 to 4 hours. Alternatively, for microwave-assisted SPPS, heat to 75°C for 15 minutes.

-

Validation (Kaiser Test): Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Kaiser (ninhydrin) test on a few resin beads.

-

If the beads are colorless/yellow: The coupling is complete.

-

If the beads are blue: Steric hindrance prevented completion. Repeat steps 2-4 (Double Coupling) using fresh reagents before proceeding to cleavage.

-

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for highly hindered building blocks.

Protocol B: Solution-Phase Acid Chloride Generation (For Extreme Hindrance)

If the target peptide contains an N-terminal secondary amine (e.g., N-methyl amino acid or proline), COMU may fail. In such cases, converting the carboxylic acid to an acid chloride is required.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (Argon/Nitrogen).

-

Catalyst Addition: Add 1-2 drops of anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF acts as a catalyst, reacting with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species.

-

Chlorination: Cool the solution to 0°C. Add Oxalyl Chloride (2.0 eq) dropwise. Observe for gas evolution (CO and CO₂).

-

Maturation: Allow the reaction to warm to room temperature and stir for 2 hours or until gas evolution completely ceases.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride should be used immediately in the next coupling step by dissolving it in DCM and adding it to the amine in the presence of an excess of non-nucleophilic base (e.g., 2,4,6-collidine or DIPEA).

References

Microwave-Assisted Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid Derivatives: A High-Throughput Protocol

Overview & Rationale

1-Arylcyclopropanecarboxylic acids are highly valued building blocks in modern medicinal chemistry. The incorporation of a cyclopropyl ring restricts the conformational space of the molecule, rigidifying the pharmacophore. This often leads to enhanced target binding affinity and improved metabolic stability compared to their acyclic counterparts ([1]). Specifically, the 3,5-dimethoxyphenyl derivative serves as a versatile intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands.

Historically, the synthesis of these sterically hindered cyclopropanecarboxylic acids via conventional thermal heating has been plagued by prolonged reaction times (often >48 hours), hazardous solvent requirements, and complex purification profiles. By transitioning to a microwave-assisted, phase-transfer catalyzed (PTC) protocol, researchers can achieve high-throughput synthesis with superior atom economy, higher yields, and exceptional purity ([2]).

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, I design protocols not just to yield a product, but to optimize the physicochemical pathways governing the reaction. The choices in this two-step protocol are driven by specific mechanistic causalities:

-

Phase Transfer Catalysis (PTC) in Cyclopropanation: The initial step requires the double alkylation of 2-(3,5-dimethoxyphenyl)acetonitrile with 1,2-dibromoethane. The methylene protons of the starting material are weakly acidic. Using solid potassium hydroxide (KOH) in conjunction with tetrabutylammonium bromide (TBAB) allows for efficient deprotonation at the solid-liquid interface without the need for large volumes of hazardous solvents ([3]). TBAB shuttles the reactive enolate into the organic phase. Microwave dielectric heating specifically targets the highly polar transition states, accelerating the intramolecular ring closure (the second alkylation step) faster than intermolecular side reactions. This completely suppresses the formation of unwanted mono-alkylated vinyl byproducts.

-

Overcoming Steric Hindrance in Hydrolysis: The resulting 1-arylcyclopropanecarbonitrile features a sterically congested, neopentyl-like quaternary carbon center. Conventional basic hydrolysis of such nitriles requires days of harsh reflux. Microwave irradiation allows for the safe superheating of the aqueous ethanol solvent system (up to 120°C in a sealed pressure vessel). This massive influx of localized thermal energy easily overcomes the high activation energy barrier of the nitrile-to-amide-to-acid transformation, driving the reaction to completion in just 30 minutes.

Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. Intermediate LC-MS and IR checks are integrated into the workflow. The disappearance of the nitrile stretch (IR: ~2240 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretch (IR: ~1700 cm⁻¹) serve as orthogonal validation checkpoints before proceeding to bulk isolation.

Reaction Pathway

Reaction pathway for the microwave-assisted synthesis of 1-arylcyclopropanecarboxylic acid.

Experimental Protocols

Equipment Required: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and 10 mL / 30 mL sealed pressure vials.

Step 1: Microwave-Assisted Cyclopropanation

-

Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-(3,5-dimethoxyphenyl)acetonitrile (1.0 mmol, 177 mg), 1,2-dibromoethane (1.5 mmol, 282 mg), powdered KOH (3.0 mmol, 168 mg), and the phase transfer catalyst TBAB (0.1 mmol, 32 mg).

-

Solvent Addition: Add 0.5 mL of N,N-Dimethylformamide (DMF) to homogenize the slurry. Seal the vial with a Teflon-lined crimp cap.

-

Microwave Irradiation: Place the vial in the microwave cavity. Set the parameters to 80°C for 15 minutes with dynamic power modulation (maximum 100 W) and high-speed magnetic stirring.

-

Workup: Cool the vial to room temperature using compressed air. Dilute the mixture with ethyl acetate (10 mL) and wash with distilled water (3 x 5 mL) to remove salts, unreacted KOH, and TBAB.

-

Validation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Analyze the crude oil via LC-MS to confirm the mass of the intermediate 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile (Expected m/z [M+H]⁺: 204.1).

Step 2: Microwave-Assisted Nitrile Hydrolysis

-

Reagent Preparation: Transfer the crude nitrile intermediate to a larger 30 mL microwave pressure vial. Add 4.0 M aqueous NaOH (5.0 mL) and Ethanol (5.0 mL) to ensure complete solubility of the organic precursor.

-

Microwave Irradiation: Seal the vial and heat under microwave irradiation to 120°C for 30 minutes (maximum power 150 W).

-

Workup: Cool the reaction to room temperature. Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous residue with water (10 mL) and wash with diethyl ether (1 x 5 mL) to extract any unreacted nitrile or neutral impurities.

-

Acidification & Isolation: Cool the aqueous layer in an ice bath (0–5°C) and carefully acidify with 6.0 M HCl dropwise until the pH reaches 2.0. A dense white precipitate of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid will immediately form.

-

Collection: Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 x 5 mL), and dry under high vacuum for 12 hours.

Experimental Workflow

Step-by-step operational workflow for the two-stage microwave synthesis protocol.

Quantitative Data & Method Comparison

The table below summarizes the drastic improvements in reaction kinetics and product recovery when utilizing microwave dielectric heating versus standard conventional reflux methods.

| Reaction Step | Heating Method | Time | Temperature | Isolated Yield | Purity (HPLC) |

| 1. Cyclopropanation | Conventional Reflux | 12 hours | 80°C | 65% | 85% |

| 1. Cyclopropanation | Microwave (PTC) | 15 minutes | 80°C | 92% | >95% |

| 2. Nitrile Hydrolysis | Conventional Reflux | 48 hours | 100°C | 55% | 80% |

| 2. Nitrile Hydrolysis | Microwave | 30 minutes | 120°C | 88% | >98% |

References

-

Title: Microwave Spectrum for a Second Higher Energy Conformer of Cyclopropanecarboxylic Acid and Determination of the Gas Phase Structure of the Ground State Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Microwave Assisted Phase Transfer Catalysis: An Efficient Solvent-Free Method for the Synthesis of Cyclopropane Derivatives Source: ChemInform URL: [Link]

-

Title: Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions Source: Catalysts (MDPI) URL: [Link]

Sources

Solvent selection for reactions involving 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Application Note: Optimizing Solvent Systems for 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Executive Summary

This guide provides a technical framework for solvent selection in reactions involving 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (referred to herein as 1-DMPCA ).

While structurally simple, 1-DMPCA presents a unique "chemical conflict": it possesses a strained cyclopropane ring stabilized by an electron-rich aromatic system, yet it is tethered to a sterically demanding carboxylic acid. Improper solvent choice typically leads to two failure modes:

-

Acid-Catalyzed Ring Opening: Synergistic destabilization by the 3,5-dimethoxy group.

-

Incomplete Conversion: Due to steric hindrance at the quaternary carbon center during coupling reactions.

This note outlines protocols to maximize yield while adhering to modern Green Chemistry principles (GSK/Pfizer Solvent Sustainability Guides).

Physicochemical Profile & Solubility Analysis

1-DMPCA exhibits a "Janus-faced" solubility profile. The lipophilic 3,5-dimethoxyphenyl tail contrasts with the hydrophilic carboxylic head.

Table 1: Predicted Solubility & Solvent Compatibility

Data based on structural analogs (phenylcyclopropanecarboxylic acid) and polarity indexing.

| Solvent Class | Representative Solvents | Solubility (25°C) | Suitability | Technical Notes |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | High | Excellent solubility, but environmental restrictions apply. Risk of HCl trace inducing ring opening. |

| Polar Aprotic | DMF, DMSO, NMP | Very High | High | Best for coupling reactions. Difficult to remove (high BP). |

| Ethers (Green) | 2-MeTHF, CPME | Moderate-High | Recommended | 2-MeTHF is the gold standard replacement for DCM/THF. Forms stable emulsions; requires careful workup. |

| Alcohols | Methanol, Isopropanol | High | Conditional | RISK: Nucleophilic attack on cyclopropane under acidic conditions (Solvolysis). |

| Hydrocarbons | Hexane, Heptane | Low/Insoluble | Low | Useful only as anti-solvents for crystallization. |

| Aqueous | Water | Insoluble (pH < 4) | pH Dependent | Soluble as carboxylate salt (pH > 8). |

Critical Reactivity & Stability Mechanisms

The primary stability risk is the homo-benzylic ring opening . The 3,5-dimethoxy substituents are strong electron-donating groups (EDGs). In the presence of a proton source (

Mechanism of Failure: Acid-Catalyzed Solvolysis

Figure 1: The electron-rich 3,5-dimethoxyphenyl group stabilizes the cation formed upon ring opening, making the molecule hypersensitive to acidic conditions in nucleophilic solvents.

Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent system for your specific transformation.

Figure 2: Strategic workflow for solvent selection emphasizing risk mitigation during esterification and green alternatives for coupling.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling (Steglich/HATU Adaptation)

Target: Coupling 1-DMPCA with a secondary amine. Challenge: The quaternary carbon at the cyclopropane creates steric bulk, slowing nucleophilic attack. Solution: Use 2-MeTHF to allow higher reaction temperatures than DCM, without the workup difficulty of DMF.

Materials:

-

1-DMPCA (1.0 eq)

-

Amine (1.1 eq)

-

T3P (Propylphosphonic anhydride) (1.5 eq, 50% in EtOAc) or HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous]

Step-by-Step:

-

Dissolution: Charge 1-DMPCA into the reactor. Add 2-MeTHF (10 V, i.e., 10 mL per 1 g of substrate). Note: 2-MeTHF allows for easy water separation later.

-

Base Addition: Add DIPEA at 0°C. Stir for 10 mins.

-

Activation: Add T3P solution dropwise. (T3P is preferred over HATU for sterically hindered acids as it minimizes epimerization and side reactions, though epimerization is not a risk at C1 here).

-

Reaction: Warm to 45-50°C .

-

Critical Insight: The steric bulk of the cyclopropane requires thermal energy to drive the amine attack. DCM (boiling at 40°C) is often insufficient. 2-MeTHF (boiling at 80°C) allows this safe heating window.

-

-

Monitoring: Monitor by HPLC. If conversion stalls <90%, add 0.1 eq of DMAP (catalyst).

-

Workup: Add water directly to the reaction mixture. Separate phases. Wash organic layer with 10% Citric Acid (removes amine/DIPEA) and NaHCO3.

-

Isolation: Evaporate 2-MeTHF to afford crude amide.

Protocol B: Base-Mediated Esterification (Avoiding Ring Opening)

Target: Methyl Ester Synthesis. Risk: Classical Fischer esterification (MeOH + H2SO4) will likely degrade the cyclopropane ring.

Step-by-Step:

-

Solvent: Use Acetone or DMF (Non-nucleophilic, polar).

-

Reagents: Suspend 1-DMPCA (1.0 eq) and Potassium Carbonate (

, 2.0 eq). -

Electrophile: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C.

-

Conditions: Stir at Room Temperature for 4-6 hours.

-

Why this works: The basic conditions maintain the cyclopropane integrity. The carboxylate anion acts as the nucleophile, avoiding the generation of the destabilized carbocation on the ring.

Troubleshooting & FAQs

Q: I see a new impurity at RRT 1.1 after leaving the reaction in Methanol/HCl.

-

A: This is likely the ring-opened product (methoxy-ester). The 3,5-dimethoxy group pushes electrons into the ring, facilitating acid-catalyzed opening. Action: Switch to Protocol B (Base-mediated) immediately.

Q: The reaction is sluggish in DCM.

-

A: The quaternary center creates a "neopentyl-like" steric environment. DCM reflux (40°C) provides insufficient kinetic energy. Switch to 2-MeTHF or Toluene and heat to 60-70°C.

Q: Can I use CPME (Cyclopentyl Methyl Ether)?

-

A: Yes. CPME is an excellent green alternative. It resists peroxide formation better than 2-MeTHF and has low water solubility, making workups efficient.

References

-

Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008, 10 , 31-36. Link

-

GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chem., 2011, 13 , 854-862. Link

- Cyclopropane Ring Stability: Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." Angew. Chem. Int. Ed., 1986, 25, 312-322.

-

Sterically Hindered Amide Coupling : Dunetz, J. R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Org.[2][3] Process Res. Dev., 2016, 20 , 140-177. Link

Sources

Functionalization of the aromatic ring in 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Application Note: Strategic Functionalization of the Aromatic Ring in 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Abstract

This guide details the strategic functionalization of the aromatic moiety within 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (1-DMPC) . Due to the unique electronic synergy of the 3,5-dimethoxy substitution pattern and the steric constraints imposed by the geminal cyclopropyl-carboxylic acid moiety, traditional electrophilic aromatic substitution (EAS) protocols require modification. This note provides validated protocols for regioselective halogenation (bromination), formylation, and iridium-catalyzed borylation, specifically designed to preserve the acid-sensitive cyclopropane ring while maximizing yield at the electronically activated C4 position.

Chemo-Structural Analysis & Strategy

The Electronic & Steric Battlefield

Successful functionalization of 1-DMPC requires a deep understanding of the competing forces on the arene ring.

-

Electronic Activation (The "Traffic Light"): The 3,5-dimethoxy groups are strong electron-donating groups (EDGs) that direct incoming electrophiles to the ortho and para positions relative to themselves.

-

Position 4 (Target): This site is ortho to both methoxy groups. It is the most nucleophilic center on the ring (synergistic activation).

-

Positions 2 and 6: These sites are ortho to one methoxy and para to the other. However, they are sterically compromised by the bulky, quaternary C1-cyclopropane center.

-

-

Cyclopropane Vulnerability: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[1] While geminal substitution (1,1-disubstitution) imparts some kinetic stability (Thorpe-Ingold effect), the ring remains susceptible to electrophilic opening by strong Lewis acids (e.g., AlCl₃) or radical attack (e.g., free Br•).

Regioselectivity Map

Figure 1: Regioselectivity map indicating the thermodynamic and kinetic preference for C4 functionalization.

Protocol 1: Regioselective C4-Bromination

Objective: Introduce a bromine handle at C4 for subsequent cross-coupling (Suzuki/Buchwald). Challenge: Elemental bromine (Br₂) can induce radical ring opening of the cyclopropane. Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent to ensure an ionic mechanism.

Materials

-

Substrate: 1-DMPC (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Quench: 10% Sodium Thiosulfate (

)

Step-by-Step Methodology

-

Preparation: Dissolve 1-DMPC (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask wrapped in aluminum foil (to suppress radical pathways).

-

Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.

-

Expert Insight: Do not dump NBS all at once. An exotherm can degrade the selectivity.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Monitor via TLC (50:50 EtOAc/Hexane). The product will be less polar than the starting material.

-

-

Workup:

-

Concentrate ACN under reduced pressure.[2]

-

Redissolve residue in Ethyl Acetate (EtOAc).

-

Wash with 10%

(to remove trace

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Expected Yield: 85–92% Selectivity: >98% C4-isomer.

Protocol 2: Vilsmeier-Haack Formylation

Objective: Introduce an aldehyde (-CHO) at C4.

Challenge: The classic Vilsmeier reagent (

Materials

-

Substrate: 1-DMPC (1.0 eq)

-

Reagent: Phosphoryl chloride (

) (1.2 eq) -

Solvent: DMF (5.0 eq, acts as reagent and solvent)

-

Buffer: Sodium Acetate (saturated aq.)

Step-by-Step Methodology

-

Vilsmeier Reagent Formation: In a separate flask, cool DMF (5 mL/mmol substrate) to 0°C. Add

dropwise under -

Substrate Addition: Dissolve 1-DMPC in minimal DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Heating: Warm the mixture to 40–50°C (Do NOT exceed 60°C). Stir for 3–6 hours.

-

Expert Insight: Higher temperatures risk decarboxylation or cyclopropane cleavage.

-

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (3.0 eq). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-